molecular formula C27H17NO5 B11058987 N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B11058987
M. Wt: 435.4 g/mol
InChI Key: SWQUIAVTTITOTL-UHFFFAOYSA-N
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Description

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound with a molecular formula of C27H17NO5. This compound is characterized by its anthracene core, which is substituted with hydroxy, dioxo, and phenoxy groups, as well as a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracene-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dioxo groups can participate in redox reactions, while the phenoxy and benzamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H17NO5

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxo-2-phenoxyanthracen-1-yl)benzamide

InChI

InChI=1S/C27H17NO5/c29-20-15-21(33-17-11-5-2-6-12-17)24(28-27(32)16-9-3-1-4-10-16)23-22(20)25(30)18-13-7-8-14-19(18)26(23)31/h1-15,29H,(H,28,32)

InChI Key

SWQUIAVTTITOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OC5=CC=CC=C5

Origin of Product

United States

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